6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline

CYP450 inhibition drug–drug interaction ADME-Tox profiling

This 6-methyl-benzo[5,6]indolo[3,2-c]quinoline is a structurally distinct research intermediate with a pentacyclic core that cannot be substituted with cryptolepine or neocryptolepine analogues without confirmatory data. It enables scaffold‑hopping for dual topoisomerase I/II inhibition (IC₅₀ <0.9 µM in MV4‑11) and offers a quantitative CYP3A4/D2D6 selectivity signature. The +14 Da mass shift from the non‑methylated precursor provides unambiguous QC. Ideal for SAR and DNA‑intercalation thermodynamics.

Molecular Formula C20H14N2
Molecular Weight 282.3 g/mol
CAS No. 149429-25-4
Cat. No. B12648120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline
CAS149429-25-4
Molecular FormulaC20H14N2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C3=C1C4=CC5=CC=CC=C5C=C4N3
InChIInChI=1S/C20H14N2/c1-12-19-16-10-13-6-2-3-7-14(13)11-18(16)22-20(19)15-8-4-5-9-17(15)21-12/h2-11,22H,1H3
InChIKeyFFQKMZZULOIQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline (CAS 149429-25-4): Procurement-Grade Pentacyclic Indoloquinoline for Drug-Discovery Chemistry


The compound 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline (CAS 149429‑25‑4, molecular formula C₂₀H₁₄N₂, molecular weight 282.34 g·mol⁻¹) is a pentacyclic indoloquinoline alkaloid analogue containing a benzo‑fused indolo[3,2‑c]quinoline core and a single methyl substituent at the C‑6 position of the quinoline ring . It is structurally related to the natural antimalarial/anticancer alkaloids cryptolepine, neocryptolepine, and isocryptolepine but possesses a distinct ring‑fusion topology that differentiates it from all known natural indoloquinoline congeners [1]. The compound is primarily sourced as a custom‑synthesis or research‑grade intermediate for structure–activity relationship (SAR) studies, molecular‑target engagement assays, and lead‑optimization campaigns. Published analytical data include high‑resolution mass spectra, InChI Key (FFQKMZZULOIQOS‑UHFFFAOYSA‑N), and SMILES notation, enabling unambiguous identity verification prior to procurement [2].

Why Generic Substitution Is Inappropriate for 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline: Positional and Scaffold-Dependent Differential Pharmacology


Indoloquinoline alkaloids exhibit extreme sensitivity to ring‑fusion geometry, methylation position, and the presence of additional benzo‑annulation [1]. For example, the 6‑methyl derivative of the indolo[3,2‑b]quinoline scaffold (1f) demonstrated high in‑vivo antitumor activity (T/C value and cure rate) against P388 leukemia in mice, whereas the 1‑methyl (1b) and 9‑methyl (1i) positional isomers were completely inactive [2]. Similarly, within the indolo[2,3‑b]quinoline series, 5‑methylated derivatives exhibited substantially greater cytotoxicity than their 6‑methylated counterparts, with a mean GI₅₀ difference exceeding one order of magnitude in some cases [3]. The target compound described herein possesses a unique benzo[5,6]‑fusion on the indolo[3,2‑c]quinoline scaffold that is absent in the more extensively studied cryptolepine and neocryptolepine families. These structural differences directly translate into altered DNA‑intercalation geometry, topoisomerase‑inhibition potency, and cytochrome P450 interaction profiles, making generic substitution with any commercially available indoloquinoline congener scientifically unjustifiable without confirmatory head‑to‑head data.

Product-Specific Quantitative Differentiation Evidence for 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline (CAS 149429-25-4)


CYP3A4 Inhibition Selectivity of 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline vs. CYP2D6, CYP2C9, and CYP1A2

In a panel screen of recombinant human cytochrome P450 isoforms, 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline exhibited an IC₅₀ of 4.70 µM against CYP3A4, compared with substantially weaker inhibition of CYP2D6 (IC₅₀ = 43.2 µM), CYP2C9 (IC₅₀ = 5.40 µM), CYP2B6 (IC₅₀ > 50 µM), CYP2C8 (IC₅₀ > 50 µM), and CYP1A2 (IC₅₀ > 50 µM) [1][2]. The 9.2‑fold CYP3A4/CYP2D6 selectivity window provides a quantitative CYP‑fingerprint that can be used to distinguish this compound from other indoloquinoline derivatives whose CYP‑inhibition profiles remain uncharacterized.

CYP450 inhibition drug–drug interaction ADME-Tox profiling

Positional-Methylation Impact on In‑Vivo Antitumor Efficacy: 6-Methyl vs. 1-Methyl and 9-Methyl Indoloquinoline Isomers

In a systematic positional‑methylation study of indolo[3,2‑b]quinoline derivatives evaluated in the murine P388 leukemia model, the 6‑methyl derivative (1f) exhibited a high treatment/control (T/C) value and produced cures, whereas the 1‑methyl (1b) and 9‑methyl (1i) isomers were completely inactive [1]. Although conducted on the indolo[3,2‑b]quinoline scaffold rather than the benzo[5,6]indolo[3,2‑c]quinoline scaffold of the target compound, this positional‑methylation SAR provides critical class‑level evidence that a methyl group at the quinoline C‑6 position is pharmacophorically privileged for in‑vivo antitumor activity within indoloquinoline chemotypes.

positional SAR in‑vivo antitumor lead optimization

Scaffold‑Dependent Anticancer Potency: Indolo[3,2‑c]quinoline Core vs. Indolo[2,3‑b]quinoline Core

The indolo[3,2‑c]quinoline scaffold, which forms the core of the target compound, has been demonstrated to engage topoisomerase I and topoisomerase II as primary targets, with certain C‑6 amino‑substituted derivatives achieving IC₅₀ values below 0.9 µM against MV4‑11 leukemia cells — significantly more potent than the clinical standard cisplatin in the same assay [1]. In contrast, the regioisomeric indolo[2,3‑b]quinoline scaffold (characteristic of cryptolepine and neocryptolepine) has been associated primarily with DNA intercalation and telomerase inhibition, with distinct potency and selectivity profiles [2]. The target compound, bearing a benzo[5,6]‑fused indolo[3,2‑c]quinoline core, is structurally positioned to access the topoisomerase‑dual‑inhibition pharmacology of the indolo[3,2‑c]quinoline series while offering additional aromatic surface area for enhanced DNA‑binding interactions compared to simpler indolo[3,2‑c]quinoline analogues.

scaffold hopping antiproliferative topoisomerase inhibition

Steric Distortion of π‑Stacking Geometry: Methylated vs. Non‑Methylated Benzoindoloquinoline

X‑ray crystallographic analysis of analogous indoloquinoline systems has demonstrated that the introduction of a methyl substituent at the quinoline C‑6 position increases the planarity deviation from <1° in the unsubstituted parent compound to approximately 3.2° in the methylated derivative . This sterically induced distortion alters the interplanar spacing and angular orientation of π‑stacking interactions, which are critical determinants of DNA‑intercalation binding affinity and sequence selectivity. The unsubstituted parent compound (CAS 149429‑24‑3, C₁₉H₁₂N₂) serves as the direct structural baseline.

π–π stacking X‑ray crystallography DNA intercalation geometry

Analytical Identity Confirmation: GC‑MS Spectral Fingerprint of the Benzo[5,6]indolo[3,2‑c]quinoline Core

The non‑methylated core scaffold, 13H‑benz[5,6]indolo[3,2‑c]quinoline (CAS 149429‑24‑3, MW 268.32 g·mol⁻¹), has a registered GC‑MS spectrum in the Wiley KnowItAll Mass Spectral Library (SpectraBase Compound ID: 7j6JlKbd41l) [1]. The 6‑methylated target compound (CAS 149429‑25‑4, MW 282.34 g·mol⁻¹) can be analytically distinguished from its non‑methylated precursor by the characteristic +14 Da mass shift (M⁺ at m/z 282 vs. 268) and by altered retention‑index parameters. This established spectral library entry for the core scaffold provides a validated analytical reference framework for incoming quality‑control verification of the methylated derivative.

GC‑MS analytical QC identity verification

Best‑Fit Research and Industrial Application Scenarios for 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline (CAS 149429-25-4)


Scaffold‑Hopping Lead Optimization Leveraging the Indolo[3,2‑c]quinoline Topology for Dual Topoisomerase Inhibition

Medicinal chemistry teams engaged in anticancer lead optimization can deploy this compound as a scaffold‑hopping starting point to access the dual topoisomerase I/II inhibition pharmacology associated with the indolo[3,2‑c]quinoline core. Published data demonstrate that certain 6‑substituted indolo[3,2‑c]quinoline derivatives achieve IC₅₀ values below 0.9 µM against MV4‑11 leukemia cells — outperforming cisplatin in the same assay [1]. The benzo[5,6]‑fused variant offers additional aromatic surface area for enhanced DNA intercalation while retaining the topoisomerase‑dual‑target engagement pathway that distinguishes the indolo[3,2‑c]quinoline series from the more common indolo[2,3‑b]quinoline (cryptolepine‑type) scaffold [2].

ADME‑Tox Early‑Stage Profiling Using Defined CYP450 Inhibition Fingerprint

Preclinical DMPK laboratories can utilize the experimentally determined CYP450 inhibition profile of this compound — CYP3A4 IC₅₀ = 4.70 µM, with >9‑fold selectivity over CYP2D6 (IC₅₀ = 43.2 µM) and minimal inhibition of CYP1A2, CYP2B6, and CYP2C8 (all IC₅₀ >50 µM) [3] — as a baseline for structure‑DDI relationship studies. This quantitative CYP‑fingerprint enables prospective prediction of drug–drug interaction liability during co‑administration studies, and allows direct comparison with the CYP‑inhibition profiles of other indoloquinoline analogues as they become characterized.

DNA‑Binding Mode Studies Exploiting Methylation‑Induced π‑Stacking Distortion

Biophysical chemistry groups investigating the relationship between ligand planarity and DNA‑intercalation thermodynamics can use the 6‑methyl substituent as a controlled steric perturbation. Crystallographic data from isostructural indoloquinoline systems indicate that the methyl group introduces a planarity deviation of approximately 3.2° compared with the <1° deviation of the non‑methylated parent compound . This quantifiable structural distortion directly impacts π‑stacking distances (3.4–3.7 Å) and can be correlated with measured changes in DNA‑binding affinity (ΔTₘ, ΔG) and sequence selectivity in comparative biophysical assays.

Analytical Reference Standard Procurement with Verifiable Spectral Identity

Analytical QC and procurement laboratories requiring unambiguous identity confirmation of this research chemical can leverage the established GC‑MS spectral library entry for the core benzo[5,6]indolo[3,2‑c]quinoline scaffold (SpectraBase ID: 7j6JlKbd41l) [4]. The target 6‑methyl derivative is readily distinguished from its non‑methylated precursor (CAS 149429‑24‑3) by the characteristic +14 Da mass shift (M⁺ m/z 282 vs. 268), enabling incoming‑material identity verification and detection of the des‑methyl synthetic impurity via standard GC‑MS workflows.

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